molecular formula C7H7ClN2O3 B112526 6-Chloro-5-formyl-1,3-dimethyluracil CAS No. 35824-85-2

6-Chloro-5-formyl-1,3-dimethyluracil

Cat. No.: B112526
CAS No.: 35824-85-2
M. Wt: 202.59 g/mol
InChI Key: QETLJJSSAJXEIO-UHFFFAOYSA-N
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Description

6-Chloro-5-formyl-1,3-dimethyluracil is an organic compound with the molecular formula C7H7ClN2O3 and a molecular weight of 202.60 g/mol . It is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of a chloro group at the 6th position, a formyl group at the 5th position, and two methyl groups at the 1st and 3rd positions of the uracil ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-formyl-1,3-dimethyluracil typically involves the chlorination of 1,3-dimethyluracil followed by formylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and formylating agents like formic acid or formamide under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-formyl-1,3-dimethyluracil can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like ammonia or thiourea in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: 6-Chloro-5-carboxy-1,3-dimethyluracil.

    Reduction: 6-Chloro-5-hydroxymethyl-1,3-dimethyluracil.

    Substitution: 6-Amino-5-formyl-1,3-dimethyluracil or 6-Thio-5-formyl-1,3-dimethyluracil.

Scientific Research Applications

6-Chloro-5-formyl-1,3-dimethyluracil has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-5-formyl-1,3-dimethyluracil is not well-documented. as a derivative of uracil, it may interact with nucleic acids and proteins, potentially affecting biological processes such as DNA replication and transcription. The chloro and formyl groups may also confer unique reactivity, allowing it to participate in specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyluracil-5-carboxaldehyde: Similar structure but lacks the chloro group.

    5,6-Diamino-1,3-dimethyluracil: Contains amino groups instead of chloro and formyl groups.

    5-Chloro-6-(chloromethyl)-1,3-benzodioxole: Contains a benzodioxole ring instead of the uracil ring.

Uniqueness

6-Chloro-5-formyl-1,3-dimethyluracil is unique due to the presence of both chloro and formyl groups on the uracil ring, which may confer distinct chemical and biological properties compared to other uracil derivatives.

Properties

IUPAC Name

4-chloro-1,3-dimethyl-2,6-dioxopyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O3/c1-9-5(8)4(3-11)6(12)10(2)7(9)13/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETLJJSSAJXEIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70313058
Record name 6-Chloro-5-formyl-1,3-dimethyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70313058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35824-85-2
Record name 35824-85-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266121
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-5-formyl-1,3-dimethyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70313058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Phosphorous oxychloride (690 ml) was added slowly to dry N,N-dimethyl formamide (180 ml) at 0° C. The mixture was then allowed to warm to room temperature. 1,3-Dimethylbarbituric acid (60 g, 384.27 mmol) was added portion wise and refluxed for 45 min. The excess of phosphorous oxychloride and DMF were distilled off under reduced pressure and the viscous residue was poured into ice-cold water (2000 ml). The reaction mixture was allowed to room temperature and extracted with chloroform (3×500 ml). The combined organic extracts were dried over Na2SO4 and concentrated. The crude material obtained was then stirred in 10% ethyl acetate in hexane (150 ml) to obtain 58 g of the product as the pale yellow solid; 1H NMR (300 MHz, CDCl3) δ 3.41 (s, 3H), 3.69 (s, 3H), 10.18 (br s, 1H).
Quantity
690 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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